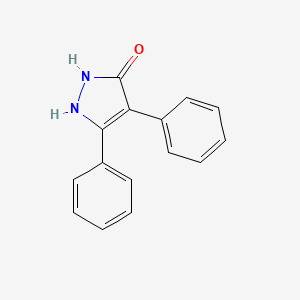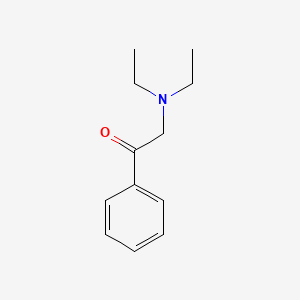
3-(o-tolylthio)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-tolylthio)propanal is an organic compound characterized by the presence of a sulfanyl group attached to a propanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-tolylthio)propanal typically involves the reaction of 2-methylthiophenol with 3-chloropropanal under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and continuous monitoring to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
3-(o-tolylthio)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(o-tolylthio)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(o-tolylthio)propanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Methylphenyl)sulfanyl]propanal
- 3-[(4-Methylphenyl)sulfanyl]propanal
- 3-[(2-Ethylphenyl)sulfanyl]propanal
Uniqueness
3-(o-tolylthio)propanal is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions
Propiedades
Número CAS |
124829-84-1 |
|---|---|
Fórmula molecular |
C10H12OS |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C10H12OS/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-7H,4,8H2,1H3 |
Clave InChI |
QDPAYJLQJSJXFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)


![Bis-[2-(5-tetrazolyl)ethyl]ether](/img/structure/B8757360.png)




